3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine
Brand Name: Vulcanchem
CAS No.: 2548995-08-8
VCID: VC11829357
InChI: InChI=1S/C19H23N7/c1-15-12-16(2)26(23-15)19-6-5-18(21-22-19)25-10-8-24(9-11-25)14-17-4-3-7-20-13-17/h3-7,12-13H,8-11,14H2,1-2H3
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CN=CC=C4)C
Molecular Formula: C19H23N7
Molecular Weight: 349.4 g/mol

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine

CAS No.: 2548995-08-8

Cat. No.: VC11829357

Molecular Formula: C19H23N7

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine - 2548995-08-8

Specification

CAS No. 2548995-08-8
Molecular Formula C19H23N7
Molecular Weight 349.4 g/mol
IUPAC Name 3-(3,5-dimethylpyrazol-1-yl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridazine
Standard InChI InChI=1S/C19H23N7/c1-15-12-16(2)26(23-15)19-6-5-18(21-22-19)25-10-8-24(9-11-25)14-17-4-3-7-20-13-17/h3-7,12-13H,8-11,14H2,1-2H3
Standard InChI Key JODRVASGJBLOAL-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CN=CC=C4)C
Canonical SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CN=CC=C4)C

Introduction

The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine” is a heterocyclic molecule that integrates three key structural motifs:

  • A pyrazole ring substituted with two methyl groups at positions 3 and 5.

  • A piperazine moiety linked to a pyridazine ring.

  • A pyridine group attached via a methylene bridge to the piperazine unit.

This compound belongs to a class of molecules often explored for their biological and pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Structural Features

The molecular structure of this compound can be broken down into three main regions:

  • Pyrazole Unit: Known for its role in enhancing pharmacokinetic properties due to its electron-rich nitrogen atoms.

  • Pyridazine Core: A six-membered aromatic ring containing two adjacent nitrogen atoms, often associated with bioactivity.

  • Piperazine-Pyridine Linkage: Provides flexibility and increases the potential for interactions with biological targets.

These features make the compound a promising candidate for drug discovery, particularly in targeting enzymes or receptors with specific binding pockets.

Synthetic Pathways

While specific synthesis methods for this exact compound were not directly available in the sources, general strategies for constructing similar heterocyclic systems include:

  • Cyclization reactions involving hydrazine derivatives and diketones to form pyrazole rings .

  • Functionalization of pyridazine rings through nucleophilic substitution or cross-coupling reactions .

  • Incorporation of piperazine and pyridine units via alkylation or reductive amination .

Potential Applications

Based on structural analogs and related studies, this compound may exhibit the following activities:

  • Antimicrobial Activity:

    • Pyrazole-containing compounds have demonstrated significant antibacterial and antifungal properties by disrupting microbial enzyme systems .

  • Anticancer Potential:

    • Pyridazine derivatives are known to inhibit tumor growth by interacting with kinases or DNA-binding proteins .

  • Enzyme Inhibition:

    • The piperazine-pyridine linkage is often seen in inhibitors of enzymes such as phosphoinositide 3-kinases (PI3Ks), which are involved in cell signaling pathways .

Biological Evaluation

While no direct experimental data were available for this specific compound, related compounds have been evaluated for:

  • Cytotoxicity against cancer cell lines .

  • Antioxidant activity using assays like DPPH .

  • Enzyme inhibition assays targeting PI3Kδ, with IC50 values ranging from nanomolar to micromolar levels .

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